4-(N,N-Dimethylsulfamoyl)cyclohexanecarboxylic acid
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Overview
Description
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from cyclohexanone, the cyclohexane ring is formed through a series of reduction reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as a primary alcohol or aldehyde.
Attachment of the Dimethylamino Sulfonyl Group:
Industrial Production Methods
In industrial settings, the production of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include sulfonyl chlorides, dimethylamine, and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include esters, amides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can act as a functional moiety, modulating the activity of these targets through covalent or non-covalent interactions. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Sulfonylcyclohexanecarboxylic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Aminosulfonyl)cyclohexanecarboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in chemical behavior and biological activity.
4-(Methylsulfonyl)cyclohexanecarboxylic acid: Features a methyl group in place of the dimethylamino group, affecting its overall properties.
Uniqueness
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
OPMYGVBRXFNCPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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